2-Acetylpyrazine oxime

描述

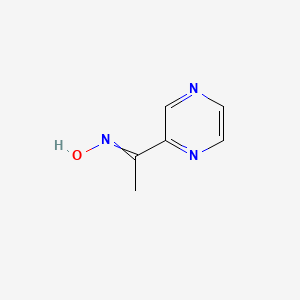

1-(Pyrazin-2-yl)ethanone oxime is a chemical compound with the molecular formula C₆H₇N₃O It is an oxime derivative of pyrazine, characterized by the presence of a pyrazine ring attached to an ethanone oxime group

属性

IUPAC Name |

N-(1-pyrazin-2-ylethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-5(9-10)6-4-7-2-3-8-6/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKUDCNZFWEAFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=NC=CN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 1-(Pyrazin-2-yl)ethanone oxime can be synthesized through the reaction of pyrazin-2-yl ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous ethanol solution at elevated temperatures. The general reaction scheme is as follows:

[ \text{Pyrazin-2-yl ethanone} + \text{Hydroxylamine hydrochloride} \rightarrow \text{1-(Pyrazin-2-yl)ethanone oxime} + \text{HCl} ]

Industrial Production Methods: While specific industrial production methods for 1-(Pyrazin-2-yl)ethanone oxime are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The reaction conditions, such as temperature, solvent, and concentration, can be optimized for large-scale production.

化学反应分析

Hydrolysis

Acid-catalyzed hydrolysis regenerates the parent ketone:

Conditions : Dilute HCl or HSO, heating (70–90°C). Hydrolysis rates depend on oxime stereochemistry and acid strength .

Reduction to Amines

Catalytic hydrogenation or chemical reduction converts the oxime to a primary amine:

Key Notes :

-

Hydrogenation (H, 1–3 atm, RT) yields the amine in >70% purity .

-

Sodium amalgam reduction may produce secondary amines as byproducts .

Beckmann Rearrangement

Treatment with acidic reagents induces rearrangement to an amide:

Mechanism : The hydroxyl group exchanges with the anti-positioned acetyl group, forming an intermediate nitrilium ion that hydrolyzes to the amide .

Dehydration to Nitriles

Reaction with acid anhydrides (e.g., acetic anhydride) yields nitriles:

Conditions : Reflux in anhydrous acetic anhydride (2–4 hours). Yields depend on steric and electronic factors .

O-Alkylation to Ether Derivatives

Alkylation of the oxime oxygen forms ethers with antimicrobial applications:

Example : Reaction with alkylaminoethyl halides (e.g., chloroethylmorpholine) in THF/KCO yields ethers with IC values <1 µM against Entamoeba histolytica .

| Ether Derivative | Conditions | Application |

|---|---|---|

| O-Morpholinoethyl oxime | KCO, THF, RT | Antiamoebic agent (IC = 0.5 µM) |

| O-Piperazinylmethyl oxime | NaH, DMF, 60°C | Intermediate for drug design |

Gold-Catalyzed O-Allylation

Reaction with aminoallenes in the presence of Au(I) catalysts forms O-allyl oxime ethers :

Yield : 52–96% in CHCl at RT.

Copper-Mediated Arylation

Copper catalysts enable C–O bond formation with aryl halides:

Conditions : DMSO or toluene, 30–110°C. Yields reach 90% for electron-deficient aryl halides .

Oxidation Reactions

Oxidation with HNO or MnO converts oximes to nitro compounds or carbonyl derivatives:

Applications : Nitro derivatives serve as intermediates in explosive or pharmaceutical synthesis .

Complexation with Metals

This compound acts as a ligand for transition metals (e.g., Ni, Fe), forming complexes studied for catalytic applications:

Properties : These complexes exhibit redox activity and potential in organic transformations .

科学研究应用

1-(Pyrazin-2-yl)ethanone oxime has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a ligand in coordination chemistry, forming complexes with metals.

Industry: Used in the development of new materials with specific properties.

作用机制

The mechanism of action of 1-(Pyrazin-2-yl)ethanone oxime involves its interaction with molecular targets through the oxime group. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or metal chelation.

相似化合物的比较

1-(Pyrazin-2-yl)ethanone: The parent compound without the oxime group.

2-(Pyrazin-2-yl)ethanone oxime: An isomer with the oxime group attached to a different position on the pyrazine ring.

1-(Pyridin-2-yl)ethanone oxime: A similar compound with a pyridine ring instead of a pyrazine ring.

Uniqueness: 1-(Pyrazin-2-yl)ethanone oxime is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to other heterocyclic oximes. This uniqueness makes it valuable in specific applications where the pyrazine ring’s properties are advantageous.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。